[(4-Bromothiophen-2-yl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a methylbutylamine group
Preparation Methods
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of the methylbutylamine group. One common synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Amine: The brominated thiophene is then reacted with 3-methylbutan-2-amine under suitable conditions to form the desired compound.
Chemical Reactions Analysis
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding thiol or amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methylamine can be compared with other brominated thiophene derivatives and amine-containing compounds:
(4-Bromothiophen-2-yl)methylamine: This compound has a similar structure but with a simpler amine group, leading to different reactivity and applications.
(4-Bromothiophen-2-yl)methylamine: Another similar compound with an ethyl group instead of the methylbutylamine group, which affects its physical and chemical properties.
Properties
Molecular Formula |
C10H16BrNS |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-7(2)8(3)12-5-10-4-9(11)6-13-10/h4,6-8,12H,5H2,1-3H3 |
InChI Key |
DGYQXZZFBFZEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
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